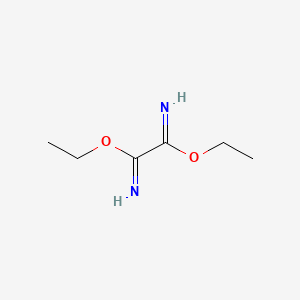
Ethanediimidic acid, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanediimidic acid, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of ethanediimidic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: Ethanediimidic acid, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or nitriles.
Reduction: Reduction reactions can convert the ester to primary amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Imides or nitriles.
Reduction: Primary amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethanediimidic acid, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is utilized in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanediimidic acid, diethyl ester involves its ability to act as an electrophile in chemical reactions. The ester group can undergo nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Ethanedioic acid, diethyl ester (Diethyl oxalate): Similar in structure but differs in reactivity and applications.
Diethyl carbonate: Another ester with different chemical properties and uses.
Diethyl malonate: Used in different synthetic applications compared to ethanediimidic acid, diethyl ester.
Uniqueness: this compound is unique due to its specific reactivity and applications in modifying biomolecules and synthesizing pharmaceutical intermediates. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
13534-15-1 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
diethyl ethanediimidate |
InChI |
InChI=1S/C6H12N2O2/c1-3-9-5(7)6(8)10-4-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
ASBYNUPWDRZDBR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(=N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















